molecular formula C9H11BrN2O2 B12969272 3-Amino-3-(5-bromo-6-methylpyridin-2-yl)propanoic acid

3-Amino-3-(5-bromo-6-methylpyridin-2-yl)propanoic acid

Cat. No.: B12969272
M. Wt: 259.10 g/mol
InChI Key: IRRYOLDLTWAXPW-UHFFFAOYSA-N
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Description

3-Amino-3-(5-bromo-6-methylpyridin-2-yl)propanoic acid is a compound with a molecular formula of C9H11BrN2O2 and a molecular weight of 259.1 g/mol This compound is characterized by the presence of an amino group, a bromine-substituted pyridine ring, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(5-bromo-6-methylpyridin-2-yl)propanoic acid can be achieved through several methods. One common approach involves the reaction of 2-methoxypyridine with 3-amino-5-bromobenzeneboronic acid or its esters under basic conditions . The reaction typically proceeds through a Suzuki-Miyaura coupling, which is a widely used method for forming carbon-carbon bonds between two organic groups . The reaction conditions often involve the use of a palladium catalyst and a base such as potassium carbonate in an aqueous or organic solvent.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing purification techniques such as crystallization and chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(5-bromo-6-methylpyridin-2-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogen-substituted compound.

    Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while substitution of the bromine atom can produce various substituted pyridine derivatives.

Scientific Research Applications

3-Amino-3-(5-bromo-6-methylpyridin-2-yl)propanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Amino-3-(5-bromo-6-methylpyridin-2-yl)propanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine-substituted pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-3-(5-chloro-6-methylpyridin-2-yl)propanoic acid
  • 3-Amino-3-(5-fluoro-6-methylpyridin-2-yl)propanoic acid
  • 3-Amino-3-(5-iodo-6-methylpyridin-2-yl)propanoic acid

Uniqueness

3-Amino-3-(5-bromo-6-methylpyridin-2-yl)propanoic acid is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine atom can participate in halogen bonding, which is not possible with other halogens like chlorine or fluorine. This can lead to distinct biological and chemical properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C9H11BrN2O2

Molecular Weight

259.10 g/mol

IUPAC Name

3-amino-3-(5-bromo-6-methylpyridin-2-yl)propanoic acid

InChI

InChI=1S/C9H11BrN2O2/c1-5-6(10)2-3-8(12-5)7(11)4-9(13)14/h2-3,7H,4,11H2,1H3,(H,13,14)

InChI Key

IRRYOLDLTWAXPW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)C(CC(=O)O)N)Br

Origin of Product

United States

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